molecular formula C13H10F3N3OS B6579530 N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 1021225-43-3

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B6579530
CAS No.: 1021225-43-3
M. Wt: 313.30 g/mol
InChI Key: DDXGHQPSSKXFFL-UHFFFAOYSA-N
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Description

N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide is a synthetic pyridazine derivative intended for research and development purposes. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their versatile biological activities. Recent studies highlight that 3,6-disubstituted pyridazine derivatives can function as potent kinase inhibitors and are being investigated as preclinical candidates in oncology . For instance, certain pyridazine compounds have been designed to inhibit c-jun N-terminal kinase-1 (JNK1), a key player in cancer cell survival and proliferation pathways . The inhibition of JNK1 can lead to the downregulation of its downstream targets, such as c-Jun and c-Fos, and may help restore p53 activity, providing a potential mechanism for anti-tumor effects . Furthermore, analogous compounds containing a trifluoromethyl group and a benzamide moiety are common features in small molecules designed to modulate protein kinase activity . This compound is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3OS/c1-21-11-7-6-10(18-19-11)17-12(20)8-4-2-3-5-9(8)13(14,15)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGHQPSSKXFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Cyano Substitution

The synthesis of 2-(trifluoromethyl)benzamide begins with 2,3-dichlorotrifluorotoluene as a starting material. Fluorination using potassium fluoride or cesium fluoride in polar aprotic solvents (e.g., DMF) at 60–260°C yields 2-fluoro-3-chlorotrifluoromethane . Subsequent cyano substitution with sodium cyanide in dimethylacetamide at 90–100°C produces 2-chloro-6-trifluoromethylbenzonitrile (GC purity: 97.8%, yield: 87.6%).

Hydrogenation and Hydrolysis

2-Chloro-6-trifluoromethylbenzonitrile undergoes hydrogenation using a 5% palladium-carbon catalyst in tetrahydrofuran (THF) with triethylamine as a base, yielding 2-trifluoromethylbenzonitrile (HPLC purity: >97%). Hydrolysis with sodium hydroxide in aqueous methanol at 100°C converts the nitrile to 2-(trifluoromethyl)benzamide (yield: 88.8%). Alternative pathways involve sequential hydrolysis followed by hydrogenation, though this risks over-reduction of the amide group.

Functionalization of the Pyridazine Ring

Synthesis of 6-(Methylsulfanyl)pyridazin-3-amine

The pyridazine core is synthesized via chlorination of pyridazine followed by regioselective substitution. 3,6-Dichloropyridazine reacts with sodium thiomethoxide in ethanol at 50°C to introduce the methylsulfanyl group at the 6-position, yielding 6-(methylsulfanyl)-3-chloropyridazine . Ammonolysis with aqueous ammonia in a sealed tube at 120°C replaces the 3-chloro group with an amine, producing 6-(methylsulfanyl)pyridazin-3-amine (yield: 75–85%).

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 3-chloro-6-(methylsulfanyl)pyridazine and boronic acid derivatives is avoided due to competing side reactions. Instead, Buchwald-Hartwig amination using palladium(II) acetate and Xantphos as ligands in toluene at 110°C couples the pyridazine amine with aryl halides.

Coupling of Benzamide and Pyridazine Moieties

Acyl Chloride-Mediated Amidation

2-(Trifluoromethyl)benzoyl chloride , prepared by treating 2-(trifluoromethyl)benzoic acid with thionyl chloride in dichloromethane, reacts with 6-(methylsulfanyl)pyridazin-3-amine in the presence of triethylamine. The reaction proceeds in THF at 0–25°C, yielding the target compound (HPLC purity: 95%, yield: 70%).

Peptide Coupling Reagents

Alternative methods employ propanephosphonic acid anhydride (T3P) or HBTU with DIPEA in acetonitrile. T3P (1.5 equiv.) at 80°C for 12 hours achieves higher yields (85%) compared to HBTU (75%).

Optimization and Challenges

Solvent and Catalytic Systems

  • Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require rigorous drying to prevent hydrolysis.

  • Palladium catalysts (PdCl₂dppf·CH₂Cl₂) improve coupling efficiency but necessitate inert atmospheres to avoid oxidation.

Impurity Control

Phosphorus salts from diphenylphosphoryl azide (DPPA) in Curtius rearrangements are removed via aqueous washes with 5% sodium bicarbonate.

Analytical and Purification Methods

Chromatographic Techniques

  • Flash column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >98% purity.

  • Recrystallization from ethanol/water mixtures improves crystallinity of the final product.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.95–7.85 (m, 4H, benzamide-H), 2.55 (s, 3H, SCH₃).

  • LC-MS : m/z 356.1 [M+H]⁺.

Comparative Data on Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
Acyl Chloride AmidationSOCl₂, Et₃N, THF, 25°C7095
T3P-Mediated CouplingT3P, DIPEA, CH₃CN, 80°C8597
Curtius RearrangementDPPA, t-BuOH, toluene, 100°C6090

Chemical Reactions Analysis

Types of Reactions: N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide undergoes several chemical reactions, including:

  • Oxidation: : This reaction may alter the methylsulfanyl group.

  • Reduction: : Specific reagents can reduce certain functional groups within the molecule.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions:
  • Oxidation Reagents: : Such as hydrogen peroxide, which may target the sulfur group.

  • Reduction Reagents: : Sodium borohydride or hydrogen gas for selective reductions.

  • Substitution Reagents: : Halogens or nucleophiles like amines for functional group exchanges.

Major Products: Depending on the reaction conditions and reagents used, major products include various oxidized or reduced forms of the original compound, as well as derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The compound exhibits potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the methylsulfanyl group enhances solubility and bioavailability, while the trifluoromethyl group contributes to its lipophilicity, which may influence its interaction with biological targets. Research indicates that derivatives of this compound can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, suggesting a promising anti-inflammatory profile .

Case Study: COX-2 Inhibition
In vitro studies have shown that N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide can inhibit COX-2 activity more effectively than COX-1. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The compound's structure facilitates interactions with the enzyme's active site, enhancing its inhibitory potential.

Agrochemistry

Crop Protection
This compound and its derivatives play a vital role in agrochemicals, particularly in protecting crops from pests. The trifluoromethyl group is associated with increased biological activity in agrochemical applications. For example, fluazifop-butyl, a trifluoromethylpyridine derivative, has led to the development of over 20 new agrochemicals.

Case Study: Efficacy in Agriculture
Research has demonstrated that compounds similar to this compound can significantly enhance agricultural productivity by reducing crop losses caused by pests. These compounds are essential for sustainable farming practices, contributing to food security and environmental protection.

Organic Synthesis

Synthetic Applications
The unique structure of this compound allows it to serve as a precursor in various organic synthesis reactions. Its ability to participate in radical reactions expands the toolbox for synthetic chemists, enabling the construction of complex molecules.

Case Study: Radical Reactions
Trifluoromethyl phenyl sulfone, a derivative of this compound, is used as a trifluoromethyl radical precursor. This application has led to novel synthetic routes that are crucial for developing new materials and pharmaceuticals.

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructural FeaturesUnique Characteristics
2-(3-methylsulfonylphenyl)-4-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyrimidinePyrimidine ring with methylsulfonyl and trifluoromethyl groupsExhibits strong anti-inflammatory activity
N-3-pyridinyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamineContains piperazine moietyPotential use in neurological disorders
Flunixin-d3Non-steroidal anti-inflammatory drugKnown for its analgesic properties in veterinary medicine

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action often involves interacting with specific biological targets, such as enzymes or receptors. Its trifluoromethyl group can enhance binding affinity and selectivity, while the methylsulfanyl group may play a role in modulating biological activity. The pathways involved depend on the specific application, ranging from metabolic to signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Pharmaceuticals

Capmatinib (C23H17FN6O)

  • Structure: Contains a benzamide scaffold fused with an imidazo[1,2-b][1,2,4]triazine and a quinoline group.
  • Application : c-Met inhibitor for METex14-mutated NSCLC .
  • Comparison: Unlike the target compound, Capmatinib’s imidazo-triazine core and quinoline substituent enhance selectivity for c-Met, whereas the pyridazine in the target molecule may favor different kinase interactions.

Thioether-Linked Benzamides ()

  • Examples : Excluded compounds include derivatives with thiazolylmethylthio or thienylmethylthio groups.
  • Application : Designed for cancer, viral infections, or thrombosis.

Agrochemical Derivatives

Sodium Salt of 2-Chloro-3-(Methylsulfanyl)-N-(1-Methyl-1H-tetrazol-5-yl)-4-(Trifluoromethyl)benzamide

  • Structure : Features a tetrazole ring and chloro substituent.
  • Application : Herbicidal activity.
  • Comparison : The tetrazole ring in this compound contrasts with the pyridazine in the target molecule, suggesting divergent modes of action (e.g., photosynthesis inhibition vs. kinase modulation) .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)

  • Structure : Lacks heterocyclic cores but includes an isopropyloxy group.
  • Application : Fungicide targeting succinate dehydrogenase.
  • Comparison : The pyridazine in the target compound may confer redox activity or binding specificity absent in flutolanil’s simpler benzamide structure .

Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Application Reference
N-[6-(Methylsulfanyl)pyridazin-3-yl]-2-(Trifluoromethyl)benzamide Pyridazine 6-Methylsulfanyl, 2-Trifluoromethyl Undisclosed (Potential kinase inhibitor)
Capmatinib Imidazo-triazine Quinoline, Fluorophenyl NSCLC therapy
Sodium Salt Herbicide () Benzamide + Tetrazole Chloro, Tetrazole Herbicide
Flutolanil Benzamide 3-Isopropyloxy Fungicide

Research Findings and Implications

  • Trifluoromethyl Role : Present in all compared compounds, this group enhances lipophilicity and resistance to oxidative metabolism, critical for both drug bioavailability and agrochemical persistence .
  • Heterocyclic Influence: Pyridazine (target compound) vs. imidazo-triazine (Capmatinib) vs. tetrazole (herbicide) highlights how core heterocycles dictate target specificity. Pyridazines are less common in approved drugs but offer tunable electronic properties for novel inhibitors .

Biological Activity

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₀F₃N₃OS
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 1021225-43-3

The structure includes a trifluoromethyl group, which enhances lipophilicity and membrane permeability, and a methylsulfonyl group that may affect its interaction with biological targets .

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance binding affinity to target proteins involved in cancer pathways.
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are common among benzamide derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of both the trifluoromethyl and methylsulfonyl groups is believed to contribute to its pharmacological properties. Comparative studies with similar compounds reveal insights into their effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N-(3-(trifluoromethyl)phenyl)benzamideAnticancer
3-methylsulfonyl-N-phenylbenzamideAnti-inflammatory
4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamideAntimicrobial

Pharmacological Studies

Recent pharmacological reviews highlight the bioactivity of nitrogenous heterocycles, including pyridazine derivatives like this compound. These compounds have been assessed for their antibacterial, antifungal, and anticancer properties. For instance, benzimidazole derivatives have demonstrated broad-spectrum activity against various pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including trifluoromethylation and thioether formation. Key steps include:

  • Use of trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled temperatures (60–80°C) to introduce the trifluoromethyl group .
  • Coupling of the pyridazine moiety with methylsulfanyl groups via nucleophilic substitution, requiring anhydrous solvents like DMSO or THF to minimize side reactions .
  • Purification via column chromatography or HPLC to achieve >95% purity, confirmed by NMR and mass spectrometry .
    • Critical Parameters : Catalyst selection (e.g., Pd-based catalysts for cross-coupling), solvent polarity, and reaction time optimization are essential for yield enhancement .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
  • HPLC-PDA : Ensures purity and detects trace by-products (e.g., des-methylsulfanyl derivatives) .

Q. How do reaction conditions (solvent choice, temperature) influence the synthesis of this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in thioether formation, while THF stabilizes intermediates in trifluoromethylation .
  • Temperature Control : Exothermic reactions (e.g., trifluoromethylation) require gradual heating (40–60°C) to prevent decomposition .
  • pH Sensitivity : Acidic conditions (pH 4–6) optimize amide bond formation, minimizing hydrolysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability differences due to metabolic instability (e.g., cytochrome P450-mediated oxidation) .
  • Isotopic Labeling : Use ¹⁸O or ¹⁴C isotopes to track metabolite formation and tissue distribution .
  • Species-Specific Assays : Compare activity in human vs. rodent cell lines to identify interspecies variability in target binding .

Q. How can computational modeling predict the interaction between this compound and its enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on the pyridazine ring’s π-π stacking and trifluoromethyl’s hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical binding residues .
  • Validation : Mutagenesis studies (e.g., alanine scanning) confirm computational predictions of key binding sites .

Q. What approaches are used to establish structure-activity relationships (SAR) for the trifluoromethyl and pyridazine moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace trifluoromethyl with chloro or methyl groups to assess hydrophobicity’s role in target engagement .
  • Bioactivity Profiling : Test derivatives in enzyme inhibition assays (e.g., IC50 determinations) and cellular viability assays .
  • Spectroscopic Analysis : Correlate electronic effects (e.g., Hammett σ values) of substituents with activity trends .

Q. How can researchers address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times to minimize variability .
  • Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, accounting for outlier methodologies .

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